A Technical Guide to 4-Hydroxyantipyrine-D3: Application in Modern Bioanalysis
A Technical Guide to 4-Hydroxyantipyrine-D3: Application in Modern Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Hydroxyantipyrine-D3, focusing on its core properties and principal application in research. It details the metabolic origin of its non-labeled analogue, its crucial role as an internal standard in quantitative bioanalysis, and the experimental protocols for its use.
Introduction: Understanding 4-Hydroxyantipyrine and its Deuterated Analog
4-Hydroxyantipyrine is a major human metabolite of Antipyrine, a compound widely used as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) system.[1][2][3] The rate of formation of 4-Hydroxyantipyrine provides valuable insights into the oxidative capacity of specific CYP isoforms, primarily CYP3A4 and, to a lesser extent, CYP1A2.[1]
4-Hydroxyantipyrine-D3 is the stable isotope-labeled (deuterated) form of 4-Hydroxyantipyrine. In research, its primary and critical function is to serve as an ideal internal standard for the quantification of 4-Hydroxyantipyrine in biological matrices (e.g., plasma, urine) using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its utility stems from the fact that it is chemically identical to the analyte of interest but has a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Chemical and Physical Properties
The fundamental properties of 4-Hydroxyantipyrine and its deuterated form are summarized below. The key difference is the increased molecular weight of the D3 variant due to the replacement of three hydrogen atoms with deuterium.
| Property | 4-Hydroxyantipyrine | 4-Hydroxyantipyrine-D3 |
| Molecular Formula | C₁₁H₁₂N₂O₂[2][6] | C₁₁H₉D₃N₂O₂ |
| Molecular Weight | 204.23 g/mol [7] | ~207.25 g/mol |
| CAS Number | 1672-63-5[2][6][7] | Not broadly available |
| Appearance | Off-White to Beige Solid[7][8] | Not specified, assumed similar |
| Melting Point | 184-186 °C[7][8] | Not specified, assumed similar |
| Synonyms | 4-Hydroxyphenazone, NSC 174055[2][8][9] | 4-Hydroxyantipyrine-(methyl-D3) |
Metabolic Pathway of Antipyrine
To understand the importance of quantifying 4-Hydroxyantipyrine, it is essential to understand its origin within the metabolic pathway of its parent drug, Antipyrine. Antipyrine is metabolized by multiple CYP enzymes into several primary metabolites. The relative amounts of these metabolites excreted in urine can indicate the activity of different CYP subfamilies.[1][10]
The formation of 4-Hydroxyantipyrine is a key pathway, predominantly mediated by the CYP3A4 and CYP1A2 enzymes.[1]
Quantitative Data in Research
The disposition of Antipyrine metabolites has been quantified in numerous studies. The data highlights the significance of 4-Hydroxyantipyrine as a major product of metabolism.
Table 1: Urinary Excretion of Antipyrine Metabolites in Humans (% of Dose)
| Metabolite | Dose: 500 mg (52h urine)[11] | Dose: 10 mg/kg (Non-Smokers)[12] |
| Unchanged Antipyrine | 3.3 ± 1.2% | - |
| 4-Hydroxyantipyrine | 28.5 ± 2.2% | - |
| Norantipyrine | 16.5 ± 6.0% | - |
| 3-Hydroxymethylantipyrine | 35.1 ± 7.2% | 14.2 ± 1.9% |
| 3-Carboxyantipyrine | 3.3 ± 0.8% | - |
Table 2: Enzyme Kinetics of Antipyrine Biotransformation in Human Liver Microsomes [1]
| Metabolite Formation | Vmax (nmol/mg⁻¹/min⁻¹) | Km (mmol/L) |
| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |
| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |
Primary Use: Bioanalytical Workflow with Internal Standard
4-Hydroxyantipyrine-D3 is indispensable as an internal standard (IS) in quantitative assays. It is added at a known concentration to both calibration standards and unknown samples at the beginning of the workflow. Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of the analyte's mass spectrometer signal to the IS's signal provides a highly reliable measure of the analyte's concentration.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of 4-Hydroxyantipyrine in human urine using 4-Hydroxyantipyrine-D3 as an internal standard. This protocol is a composite based on common bioanalytical methods.[13][14][15][16]
A. Sample Preparation (Protein Precipitation & Dilution)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.
-
Add 20 µL of internal standard working solution (e.g., 4-Hydroxyantipyrine-D3 at 1 µg/mL in methanol) and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for injection.
B. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 2% B, ramp to 75% B over 4 min, hold, and re-equilibrate[16] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| 4-Hydroxyantipyrine | Q1: 205.1 m/z -> Q3: 163.1 m/z (example transition) |
| 4-Hydroxyantipyrine-D3 | Q1: 208.1 m/z -> Q3: 166.1 m/z (example transition) |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
Conclusion
4-Hydroxyantipyrine-D3 is a specialized but essential tool in the field of drug metabolism and pharmacokinetics. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of 4-Hydroxyantipyrine. This enables researchers to reliably study the activity of key drug-metabolizing enzymes like CYP3A4, facilitating a deeper understanding of drug-drug interactions, individual metabolic capacities, and the effects of disease states on drug disposition. Its use exemplifies the sophisticated analytical techniques required in modern drug development and clinical research.
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyantipyrine | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxyantipyrine (HMDB0060878) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of antipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine and norantipyrine in urine by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyantipyrine | CAS 1672-63-5 | LGC Standards [lgcstandards.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. biotage.com [biotage.com]
- 16. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
